molecular formula C10H15N3O3 B1532322 6-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)pyrazin-2-amine CAS No. 1219130-25-2

6-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)pyrazin-2-amine

Cat. No.: B1532322
CAS No.: 1219130-25-2
M. Wt: 225.24 g/mol
InChI Key: FFCWLAWSUWSSTQ-UHFFFAOYSA-N
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Description

6-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)pyrazin-2-amine is a chemical compound with the molecular formula C10H15N3O3 and a molecular weight of 225.25 g/mol . This compound is characterized by the presence of a pyrazine ring substituted with an amine group and a methoxy group linked to a dioxolane ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 6-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)pyrazin-2-amine typically involves the reaction of 2-aminopyrazine with a suitable dioxolane derivative. One common synthetic route includes the use of 2,2-dimethyl-1,3-dioxolane-4-methanol as a starting material, which is then reacted with 2-aminopyrazine under specific conditions to yield the desired product . The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Chemical Reactions Analysis

6-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)pyrazin-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Scientific Research Applications

6-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)pyrazin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)pyrazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

6-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)pyrazin-2-amine can be compared with similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research fields.

Properties

IUPAC Name

6-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3/c1-10(2)15-6-7(16-10)5-14-9-4-12-3-8(11)13-9/h3-4,7H,5-6H2,1-2H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFCWLAWSUWSSTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)COC2=NC(=CN=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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